4-Hydroxy-2-propyl-6-trifluoromethylquinoline

Übersicht

Beschreibung

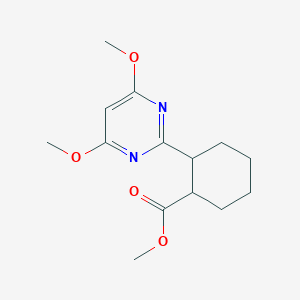

The compound of interest, 4-Hydroxy-2-propyl-6-trifluoromethylquinoline, is a derivative of the quinoline family, which is a class of heterocyclic aromatic organic compounds. Quinolines and their derivatives are known for their diverse range of biological activities and applications in medicinal chemistry. Although the specific compound is not directly mentioned in the provided papers, the research on related quinoline derivatives can offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, including cyclization and substitution processes. For instance, the synthesis of 6-Butyl-4-hydroxyquinolin-2-(1H)-one was achieved by heating a malonamide precursor in polyphosphoric acid . Similarly, the synthesis of 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines was reported using Buchwald–Hartwig amination, starting from bromoquinoline precursors . These methods could potentially be adapted for the synthesis of 4-Hydroxy-2-propyl-6-trifluoromethylquinoline by altering the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of quinoline derivatives is characterized by the presence of a benzene ring fused to a pyridine ring. The substitution pattern on the quinoline core can significantly influence the compound's properties. For example, the crystal structure of a tetrahydroisoquinoline derivative was stabilized through hydrogen bonds, indicating the importance of molecular conformation and substituents in determining the solid-state structure .

Chemical Reactions Analysis

Quinoline derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions. The reactivity of the hydroxy group and the presence of a trifluoromethyl group could influence the compound's behavior in chemical reactions. For instance, the solvatochromism of azo disperse dyes based on a hydroxyquinoline structure was studied, showing the effects of different solvents on the absorption spectra . The photochemical properties of 4-hydroxyquinoline were also investigated, revealing the formation of triplet states and reactions with amino acids and antioxidants .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are closely related to their molecular structure. The introduction of a trifluoromethyl group can impart unique properties, such as increased lipophilicity and potential biological activity. The photophysical properties of a trimeric Zn(II) complex based on 8-hydroxyquinoline with a trifluoromethylbenzene group were studied, showing yellow luminescence in the solid state . Additionally, the synthesis of hexahydroquinoline derivatives with a trifluoromethyl group was described, highlighting the potential of these compounds as drug candidates .

Wissenschaftliche Forschungsanwendungen

Antibacterial Activity

4-Hydroxy-2-propyl-6-trifluoromethylquinoline derivatives have been synthesized and evaluated for their antibacterial activity. Studies found specific compounds, such as amino acid functionalized quinolines, to show promising antibacterial properties against both Gram-positive and Gram-negative bacterial strains (Venkat Lingaiah et al., 2012).

Synthesis and Chemistry

The compound has been used in the synthesis of various chemical structures. A notable study focused on the regiospecific synthesis of 2-trifluoromethylquinolines and their cyclization products. This research highlights a new method for creating substituted 2-trifluoromethylquinolines and 2-trifluoromethyl-diazapentadienes (El Kharrat et al., 2005).

Photophysical Properties

Research into the photophysical properties of 4-Hydroxy-2-propyl-6-trifluoromethylquinoline-related compounds has been conducted. One study discussed the synthesis of a fluorescent Zn(2+) sensor based on the 8-aminoquinoline platform, which exhibited high selectivity, sensitivity, and ratiometric response to Zn(2+) (Zhou et al., 2010).

Solvent-Free Synthesis

The solvent-free microwave synthesis of 4-hydroxy-3-phenylquinolin-2(1H)-ones and variants using activated arylmalonates has been reported. This method provides a rapid synthesis approach and improves the general scope of the reaction (Rivkin & Adams, 2006).

Fluorescence Properties

The fluorescence properties of 4-Hydroxy-2-propyl-6-trifluoromethylquinoline derivatives have been explored, particularly for their potential use as molecular fluorescent probes. This includes the study of structure-fluorescence relationships and their applicability in various domains (Motyka et al., 2011).

Crystal Structure Analysis

X-ray diffraction data of 4-phenyl-6-(trifluoromethyl)-3,4-dihydroquinolin-2(1H)-one and its synthetic precursor has been documented. This structural analysis contributes to the understanding of the compound's chemical characteristics and potential applications (Quintana et al., 2016).

Safety and Hazards

This compound is classified as Acute Tox. 3 Oral - Aquatic Chronic 4 - Eye Dam. 1 . It is considered toxic if swallowed, may cause serious eye damage, and may cause long-lasting harmful effects to aquatic life . The precautionary statements include P280 (wear protective gloves/protective clothing/eye protection/face protection), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), and P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

IUPAC Name |

2-propyl-6-(trifluoromethyl)-1H-quinolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12F3NO/c1-2-3-9-7-12(18)10-6-8(13(14,15)16)4-5-11(10)17-9/h4-7H,2-3H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNKABTRIBATKEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC(=O)C2=C(N1)C=CC(=C2)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90590622 | |

| Record name | 2-Propyl-6-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

927800-87-1 | |

| Record name | 2-Propyl-6-(trifluoromethyl)-4-quinolinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=927800-87-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propyl-6-(trifluoromethyl)quinolin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90590622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 927800-87-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-Difluoro-3'-(trifluoromethoxy)-[1,1'-biphenyl]-4-amine](/img/structure/B3031924.png)

![4-[(3-Aminopyridin-2-yl)oxy]benzoic acid](/img/structure/B3031932.png)

![Methyl benzo[d]thiazole-2-carboxylate](/img/structure/B3031936.png)